molecular formula C13H27ClN2O3 B13401980 Methyl leucylleucinate (hydrochloride)

Methyl leucylleucinate (hydrochloride)

Cat. No.: B13401980
M. Wt: 294.82 g/mol
InChI Key: RVXQFTNCULOWRV-UHFFFAOYSA-N
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Description

Methyl leucylleucinate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O3 It is a derivative of leucine, an essential amino acid, and is often used in biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl leucylleucinate hydrochloride can be synthesized through the esterification of leucine derivatives. The process typically involves the reaction of leucine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of methyl leucylleucinate hydrochloride may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl leucylleucinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl leucylleucinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in studies related to protein synthesis and enzyme activity.

    Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl leucylleucinate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit dipeptidyl peptidase I (DPPI), an enzyme involved in the activation of immune cells. By inhibiting DPPI, the compound can induce apoptosis in certain immune cells, leading to its potential use in immunosuppressive therapies.

Comparison with Similar Compounds

Methyl leucylleucinate hydrochloride can be compared with other leucine derivatives, such as:

    L-Leucine methyl ester hydrochloride: Similar in structure but differs in its specific applications and biological activity.

    L-Leucyl-L-leucine methyl ester hydrochloride: Another derivative with distinct properties and uses in biochemical research.

Properties

IUPAC Name

methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXQFTNCULOWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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